molecular formula C11H11N3O3 B5841768 2,4-dimethoxy-6-phenoxy-1,3,5-triazine

2,4-dimethoxy-6-phenoxy-1,3,5-triazine

Cat. No. B5841768
M. Wt: 233.22 g/mol
InChI Key: HVCBQSGONOBZOZ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-6-phenoxy-1,3,5-triazine, commonly known as DPT, is a heterocyclic organic compound with a molecular formula C12H11N3O3. It is a triazine derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and chemical biology. DPT possesses unique chemical and physical properties that make it a versatile compound for a wide range of applications.

Scientific Research Applications

Crystal Structure Analysis

Fridman, Kapon, and Kaftory (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine. These derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine and 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, displayed unique conformations and bonding interactions, highlighting the importance of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine in understanding molecular structures (Fridman, Kapon, & Kaftory, 2003).

Catalysis and Chemical Synthesis

Peng et al. (2017) explored 4,6-dimethoxy-1,3,5-triazin-2-yloxy as a new directing group for catalytic C–H acetoxylation of arenes. This research underscores the role of triazine derivatives in facilitating selective chemical transformations, which is crucial for synthesizing complex organic compounds (Peng et al., 2017).

Recyclable Hypervalent Iodine(III) Reagents

Thorat, Bhong, and Karade (2013) developed 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions. This highlights the utility of triazine derivatives in creating environmentally friendly and sustainable chemical reagents (Thorat, Bhong, & Karade, 2013).

Nonlinear Optical Materials

Boese et al. (2002) investigated the crystal structures of triazine derivatives for applications in nonlinear optics (NLO). Their work indicates that 2,4-dimethoxy-6-phenoxy-1,3,5-triazine derivatives could be potential candidates for developing new materials with NLO properties (Boese et al., 2002).

Polymer Synthesis

Kucharski et al. (1982) described the synthesis and properties of 2,4-diallyloxy-6-phenoxy-1,3,5-triazine. This research demonstrates the potential of triazine derivatives in polymer science, particularly in the synthesis of novel polymers with specific properties (Kucharski & Mazurkiewicz, 1982).

properties

IUPAC Name

2,4-dimethoxy-6-phenoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-15-9-12-10(16-2)14-11(13-9)17-8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCBQSGONOBZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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